molecular formula C12H13ClO3 B13207195 1-(4-Chloro-2-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid

1-(4-Chloro-2-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid

Cat. No.: B13207195
M. Wt: 240.68 g/mol
InChI Key: FCGOCEQEISGHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-2-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound with a unique structure that includes a cyclobutane ring substituted with a hydroxy group and a carboxylic acid group The presence of the 4-chloro-2-methylphenyl group adds to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-2-methylphenyl derivatives with cyclobutane intermediates, followed by the introduction of hydroxy and carboxylic acid groups through subsequent reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carboxylic acid group may produce alcohols.

Scientific Research Applications

1-(4-Chloro-2-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The chloro group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid
  • 1-(4-Methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid
  • 1-(4-Chloro-2-methylphenyl)-3-oxocyclobutane-1-carboxylic acid

Uniqueness: 1-(4-Chloro-2-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both chloro and methyl groups on the phenyl ring, along with the hydroxy and carboxylic acid groups on the cyclobutane ring, makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H13ClO3

Molecular Weight

240.68 g/mol

IUPAC Name

1-(4-chloro-2-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H13ClO3/c1-7-4-8(13)2-3-10(7)12(11(15)16)5-9(14)6-12/h2-4,9,14H,5-6H2,1H3,(H,15,16)

InChI Key

FCGOCEQEISGHGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2(CC(C2)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.